BenchChemオンラインストアへようこそ!

1-(1H-indol-3-yl)isoquinoline

Rad51 inhibitor DNA damage repair IBR2

1-(1H-Indol-3-yl)isoquinoline (CAS 13708-33-3) is a heterocyclic compound that fuses an indole moiety at the C-3 position with an isoquinoline core. With a molecular formula of C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol, it serves as a critical core scaffold or synthetic intermediate for a series of bioactive molecules, notably indolyl isoquinoline-based Rad51 inhibitors (e.g., IBR2) and compounds with reported anticancer activity.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
CAS No. 13708-33-3
Cat. No. B11865883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)isoquinoline
CAS13708-33-3
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C3=CNC4=CC=CC=C43
InChIInChI=1S/C17H12N2/c1-2-6-13-12(5-1)9-10-18-17(13)15-11-19-16-8-4-3-7-14(15)16/h1-11,19H
InChIKeyDMONRIXWBGGWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)isoquinoline (CAS 13708-33-3): A Bicyclic Heterocycle for Anticancer Scaffold and Rad51-Targeted Procurement


1-(1H-Indol-3-yl)isoquinoline (CAS 13708-33-3) is a heterocyclic compound that fuses an indole moiety at the C-3 position with an isoquinoline core . With a molecular formula of C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol, it serves as a critical core scaffold or synthetic intermediate for a series of bioactive molecules, notably indolyl isoquinoline-based Rad51 inhibitors (e.g., IBR2) and compounds with reported anticancer activity [1]. Commercially, it is available at a certified purity of 97% .

Why Regioisomeric or N-Substituted Indolyl Isoquinolines Cannot Substitute for 1-(1H-Indol-3-yl)isoquinoline in Research Procurement


Indolyl isoquinolines are defined by the position of the indole–isoquinoline linkage, and this regioisomeric position profoundly dictates both synthetic accessibility and biological activity. The C-1 linked 1-(1H-Indol-3-yl)isoquinoline is uniquely validated as the direct precursor for potent Rad51 inhibitors such as IBR2 (IC₅₀ 12–20 μM against cancer cell lines), whereas the 4-linked regioisomer (CAS 473918-53-5) and 6/7-linked isomers lack any reported Rad51 activity . Furthermore, the unprotected indole N–H is essential for subsequent functionalization; the methylated analog 1-(1-methyl-1H-indol-3-yl)isoquinoline has reported tumor-cell IC₅₀ values (0.54–1.94 μM), but its N-methyl group precludes the sulfonylation step required for IBR2 synthesis . Substitution without verifying the regioisomeric identity risks purchasing a compound incapable of yielding the target bioactive series.

Quantitative Differentiation Evidence for 1-(1H-Indol-3-yl)isoquinoline (CAS 13708-33-3)


C-1 Regioisomeric Positioning is a Prerequisite for Generating Rad51 Inhibitors with Defined Cellular IC₅₀ Values

The 1-(1H-indol-3-yl)isoquinoline scaffold is the direct synthetic precursor to IBR2 (CAS 313526-24-8), a validated Rad51 inhibitor. IBR2 exhibits IC₅₀ values of 12–20 μM across multiple cancer cell lines and an IC₅₀ of 14.8 μM specifically against triple-negative MDA-MB-468 breast cancer cells . In contrast, the 4-(1H-indol-1-yl)isoquinoline regioisomer (CAS 473918-53-5) has no reported Rad51 activity or associated IC₅₀ data . The C-1 indole linkage is required for the subsequent sulfonylation that yields IBR2 [1].

Rad51 inhibitor DNA damage repair IBR2 regioisomer

In Vitro Antitumor Activity of 1-(1H-Indol-3-yl)isoquinoline Derivatives Significantly Exceeds 5-Fluorouracil

In the foundational Synlett 2018 study, a series of 1-(1H-Indol-3-yl)isoquinoline derivatives were synthesized and tested for in vitro antitumor activity. The compounds demonstrated activity that was significantly greater than that of the clinical reference compound 5-fluorouracil (5-FU) . While exact IC₅₀ values are not disclosed in the abstract, the study provides a direct head-to-head benchmark against a widely used oncology standard.

Anticancer cytotoxicity 5-fluorouracil lead compound

Unique Unsubstituted Scaffold Provides Versatile Functionalization Handle Compared to Pre-Methylated Analogs

1-(1H-Indol-3-yl)isoquinoline (CAS 13708-33-3) contains a free indole N–H group, enabling post-coupling functionalization such as acylation, sulfonylation, or alkylation. This is critical for generating active IBR2 analogs [1]. In contrast, the comparator 1-(1-Methyl-1H-indol-3-yl)isoquinoline has a blocked indole nitrogen and displays IC₅₀ values of 0.54–1.94 μM against cancer cell lines, but cannot be further derivatized at the indole N-position .

Scaffold versatility N–H functionalization medicinal chemistry building block

Commercial Purity of 97% Exceeds Typical Research-Grade Specifications for Indolyl Isoquinolines

The compound is commercially available with a certified purity of 97% from Leyan (Product No. 2232235) . By comparison, the regioisomer 4-(1H-Indol-1-yl)isoquinoline (CAS 473918-53-5) is typically offered at 95% purity . The higher starting purity reduces purification burden for downstream synthetic steps.

Purity quality control procurement research grade

High-Value Application Scenarios for Procuring 1-(1H-Indol-3-yl)isoquinoline (CAS 13708-33-3)


Synthesis and Optimization of Rad51 Inhibitors (IBR2 Series) for DNA Damage Repair Research

This compound is the requisite starting scaffold for synthesizing IBR2 (IC₅₀ 12–20 μM) and related Rad51 inhibitors. Procurement of the C-1 regioisomer ensures compatibility with established sulfonylation protocols to generate bioactive Rad51 disruptors for oncology DNA repair studies [1].

Anticancer Lead Generation Using a 5-FU-Benchmarked Scaffold

Based on Synlett 2018, derivatives of this scaffold demonstrated antitumor activity exceeding that of 5-fluorouracil in vitro. It serves as a validated starting point for medicinal chemistry campaigns targeting novel anticancer agents with a known efficacy benchmark .

Regioselective C–H Functionalization and Diversity-Oriented Synthesis

The free N–H on the indole ring and the unsubstituted isoquinoline positions make this compound ideal for diversity-oriented synthesis. It enables systematic structure–activity relationship (SAR) exploration by allowing sequential functionalization at both the indole N-position and the isoquinoline C-2 position .

Chemical Biology Probe Development Targeting BCR-ABL-Driven Rad51 Overexpression

In imatinib-resistant CML, Rad51 is a key downstream effector. The patent literature explicitly identifies indolyl isoquinoline structures as preferred Rad51 inhibitors for combination with BCR-ABL inhibitors. This compound provides the core scaffold for developing such probes [1].

Quote Request

Request a Quote for 1-(1H-indol-3-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.